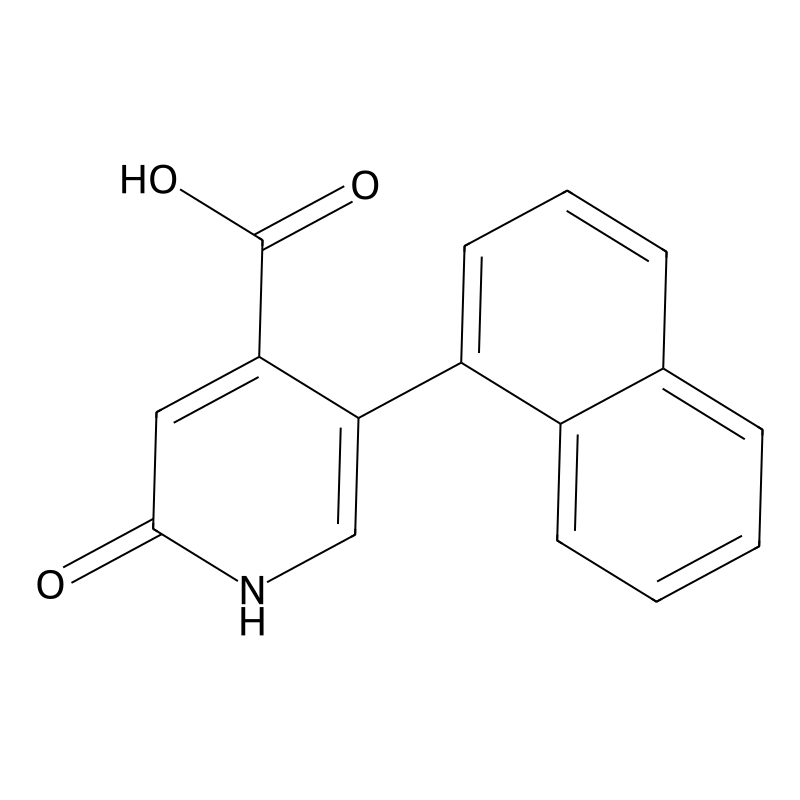2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ligand Design
The molecule possesses a carboxylic acid group and a hydroxyl group, which are common functional groups for binding to other molecules. This suggests 2-HNI could be a candidate for ligand design, where it could interact with specific proteins or enzymes to modulate their activity.
Material Science
The presence of the aromatic rings (naphthalene and pyridine) could impart interesting electronic and self-assembly properties to 2-HNI. This could be relevant for research in areas like organic electronics or supramolecular chemistry [, ].
Medicinal Chemistry
The isonicotinic acid moiety is present in some clinically used drugs, such as isoniazid, which is an antibiotic. Further research would be needed to determine if 2-HNI possesses any medicinal properties [].
2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid is an organic compound classified as a derivative of isonicotinic acid. Its structure features a hydroxyl group and a naphthalene moiety, contributing to its unique chemical and physical properties. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry and organic synthesis. The presence of both aromatic and functional groups allows for diverse interactions with biological systems, making it a valuable subject for research.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The compound can be reduced to yield alcohols or amines.
- Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
- Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for reduction.
- Substitution Reagents: Halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be utilized under specific conditions.
Major Products
The products formed from these reactions depend on the reagents and conditions applied. For instance, oxidation may yield various carbonyl compounds while reduction could produce alcohols or amines.
Research indicates that 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its ability to interact with specific molecular targets suggests that it may modulate enzyme activity or receptor function, potentially influencing signaling pathways and gene expression related to disease processes. Further studies are necessary to elucidate its mechanisms of action fully.
Synthetic Routes
The synthesis of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid typically involves:
- Preparation of Starting Materials: This includes synthesizing the naphthalene derivative and isonicotinic acid.
- Coupling Reaction: The naphthalene derivative is coupled with isonicotinic acid under controlled conditions, often utilizing a catalyst and appropriate solvent.
Industrial Production
In industrial settings, large-scale synthesis may employ batch or continuous flow reactors to optimize reaction conditions such as temperature, pressure, and time. Purification techniques like crystallization, distillation, and chromatography are used to isolate the final product with high purity.
2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid finds applications across various fields:
- Chemistry: Serves as a building block in organic synthesis and acts as a ligand in coordination chemistry.
- Biology: Investigated for its potential antimicrobial and anticancer properties.
- Medicine: Explored for therapeutic applications in treating diseases.
- Industry: Utilized in developing new materials and chemical processes.
Interaction studies suggest that 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid may bind to enzymes or receptors, modulating their activity. The presence of functional groups like hydroxyl and carboxylic acid enhances its ability to form hydrogen bonds and ionic interactions, which are crucial for biological activity. This compound's unique structure allows it to engage in diverse interactions within biological systems, warranting further investigation into its pharmacological potential.
Similar Compounds
Several compounds share structural similarities with 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Isoniazid | Contains an isonicotinic acid moiety | Used as an antibiotic; lacks naphthalene ring |
| Nicotinic Acid | Pyridine derivative | Primarily involved in metabolic pathways; no hydroxyl group |
| 5-Hydroxyisophthalic Acid | Aromatic with hydroxyl groups | Lacks the naphthalene structure; different biological properties |
These comparisons illustrate that while other compounds may share certain functional groups or structural elements, the specific combination of the naphthalene moiety with isonicotinic acid makes 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid distinct in terms of potential applications and biological activities.








